4-(2-oxopyrrolidin-1-yl)-N-(3-pyrazol-1-ylpropyl)piperidine-1-carboxamide
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Overview
Description
4-(2-oxopyrrolidin-1-yl)-N-(3-pyrazol-1-ylpropyl)piperidine-1-carboxamide is a synthetic organic compound with a complex structure that includes a piperidine ring, a pyrazole moiety, and a pyrrolidinone group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-oxopyrrolidin-1-yl)-N-(3-pyrazol-1-ylpropyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Core: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Attachment of the Pyrazole Group: The pyrazole moiety can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Incorporation of the Pyrrolidinone Group: The pyrrolidinone group can be added through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrrolidinone moieties.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidinone ring.
Substitution: Nucleophilic substitution reactions can take place at various positions on the piperidine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 4-(2-oxopyrrolidin-1-yl)-N-(3-pyrazol-1-ylpropyl)piperidine-1-carboxamide is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-oxopyrrolidin-1-yl)-N-(3-pyrazol-1-ylpropyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide: Lacks the pyrazole group, which may result in different biological activities.
N-(3-pyrazol-1-ylpropyl)piperidine-1-carboxamide: Lacks the pyrrolidinone group, potentially altering its chemical reactivity and biological properties.
4-(2-oxopyrrolidin-1-yl)-N-(3-pyrazol-1-ylpropyl)piperidine: Similar structure but without the carboxamide group, which could affect its solubility and interaction with biological targets.
Uniqueness
The presence of both the pyrazole and pyrrolidinone groups in 4-(2-oxopyrrolidin-1-yl)-N-(3-pyrazol-1-ylpropyl)piperidine-1-carboxamide makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-(3-pyrazol-1-ylpropyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c22-15-4-1-11-21(15)14-5-12-19(13-6-14)16(23)17-7-2-9-20-10-3-8-18-20/h3,8,10,14H,1-2,4-7,9,11-13H2,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQIZKUPSWUWSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCN(CC2)C(=O)NCCCN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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